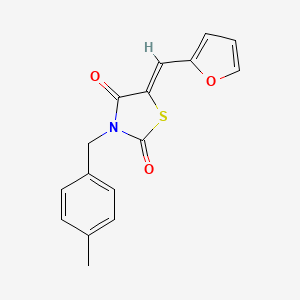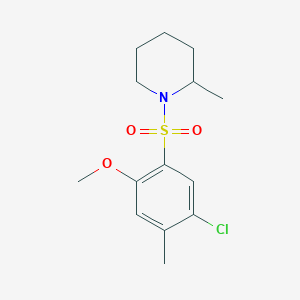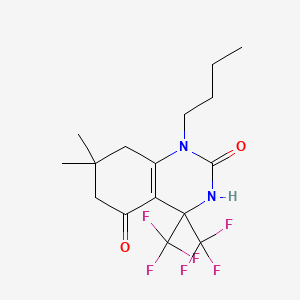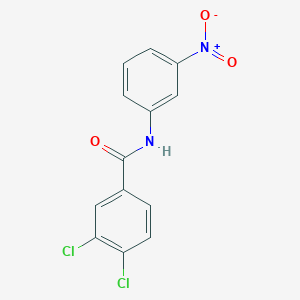![molecular formula C21H20N4O B4712006 2-(4-{[1,1'-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE](/img/structure/B4712006.png)
2-(4-{[1,1'-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE
Overview
Description
2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further linked to a biphenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the biphenyl group imparts unique electronic properties, while the piperazine and pyrimidine rings offer multiple sites for chemical modification and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl derivative, which is then coupled with piperazine. The final step involves the introduction of the pyrimidine ring. Key reagents and catalysts used in these steps include palladium catalysts for coupling reactions, and various bases and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.
Substitution: The piperazine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the biphenyl group can yield biphenyl ketones or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions, while the piperazine and pyrimidine rings can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)PYRIDINE: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)BENZENE: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE lies in its combination of the biphenyl, piperazine, and pyrimidine moieties, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-phenylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c26-20(19-9-7-18(8-10-19)17-5-2-1-3-6-17)24-13-15-25(16-14-24)21-22-11-4-12-23-21/h1-12H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQHUMIUXHOSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4711931.png)
![2,4-dichloro-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4711947.png)
![N-(2,3-DIMETHYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4711954.png)

![N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4711965.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4711985.png)


![1-ethyl-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4712002.png)
![3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4712014.png)
![N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B4712022.png)

![N-[3-[2-(2-chloroanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B4712049.png)
